molecular formula C15H10BrClN4S B12051791 4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-91-0

4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12051791
CAS No.: 478254-91-0
M. Wt: 393.7 g/mol
InChI Key: LPLZJUORCXXJKT-GIJQJNRQSA-N
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Description

4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. Its molecular formula is C₁₆H₁₁BrClN₄S, with a molecular weight of 389.27 g/mol (CAS: 478256-74-5) . Structurally, it features a triazole-thione core substituted at position 3 with a 3-chlorophenyl group and at position 4 with a 2-bromobenzylidene moiety. This compound is synthesized via condensation of 4-amino-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 2-bromobenzaldehyde under acidic conditions, a common method for Schiff base formation . The bromine and chlorine substituents confer electron-withdrawing properties, which may influence reactivity and biological activity.

Properties

CAS No.

478254-91-0

Molecular Formula

C15H10BrClN4S

Molecular Weight

393.7 g/mol

IUPAC Name

4-[(E)-(2-bromophenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrClN4S/c16-13-7-2-1-4-11(13)9-18-21-14(19-20-15(21)22)10-5-3-6-12(17)8-10/h1-9H,(H,20,22)/b18-9+

InChI Key

LPLZJUORCXXJKT-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 2-bromobenzaldehyde with 3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thiol. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Azides, nitriles, and thiol derivatives.

Scientific Research Applications

4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of 1,2,4-triazole-5(4H)-thione derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Synthesis Method Reported Activity Key Evidence
Target Compound : 4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 3-(3-chlorophenyl), 4-(2-bromobenzylidene) Condensation with 2-bromobenzaldehyde Not explicitly reported (analogues show antimicrobial/anti-inflammatory)
4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 3-(2-methoxyphenyl), 4-(4-bromobenzylidene) Condensation with 4-bromobenzaldehyde No activity data
4-((4-Chlorobenzylidene)amino)-3-(1-(2-fluoro-biphenyl)ethyl)-1H-1,2,4-triazole-5(4H)-thione 3-(fluoro-biphenyl ethyl), 4-(4-chlorobenzylidene) Microwave-assisted synthesis Analgesic (implied by flurbiprofen synergy)
3-(1-(3-chlorophenyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione (159) 3-(3-chlorophenyl-pyrazole) Reflux with thiosemicarbazide Significant anti-inflammatory
4-((3,4-Dimethoxybenzylidene)amino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione 3-methyl, 4-(3,4-dimethoxybenzylidene) Acid-catalyzed condensation Antimicrobial, anthelmintic
4-((4-Trifluoromethylbenzylidene)amino)-5-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione 5-(4-fluorophenyl), 4-(trifluoromethylbenzylidene) Reflux with trifluorobenzaldehyde Not explicitly reported (similar derivatives inhibit enzymes)

Key Observations :

  • Substituent Position : Bromine at the ortho position (target compound) vs. para (e.g., ) may alter steric hindrance and electronic effects, impacting binding to biological targets.
  • Bioactivity Trends: Anti-inflammatory activity is prominent in compounds with chlorophenyl groups (e.g., ). Methoxy or dimethylamino substituents (e.g., ) correlate with antimicrobial activity, likely due to improved membrane penetration.
Physicochemical Properties
  • Crystallography: Structural validation of analogues (e.g., ) confirms planar triazole-thione cores and non-coplanar aromatic substituents, which may influence packing in crystal lattices and intermolecular interactions.

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